



# In-Depth Technical Guide to Egfr-IN-33 (Compound 13) of Patent WO2021185348A1

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | Egfr-IN-33 |           |
| Cat. No.:            | B12427809  | Get Quote |

Disclaimer: The full patent document WO2021185348A1, the primary source for comprehensive technical data on **Egfr-IN-33**, could not be accessed through publicly available patent databases and search engines. The following information is aggregated from publicly accessible sources, primarily chemical supplier databases, which reference the aforementioned patent. Consequently, this guide provides a high-level overview and cannot fulfill the detailed requirements for quantitative data tables and experimental protocols as requested.

#### **Core Compound Information**

**Egfr-IN-33**, also identified as Compound 13 within the patent WO2021185348A1, is a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR). It is classified as an acrylamide derivative and is positioned as an anti-tumor agent with potentially low toxic side effects.

**Chemical and Physical Properties:** 

| Property         | Value        |
|------------------|--------------|
| Chemical Formula | C26H25CIN6O2 |
| Molecular Weight | 488.97 g/mol |
| CAS Number       | 2711105-59-6 |



#### **Mechanism of Action**

Based on its classification as an EGFR inhibitor, **Egfr-IN-33** is presumed to function by targeting the tyrosine kinase domain of the EGFR protein. By inhibiting EGFR, the compound disrupts downstream signaling pathways that are crucial for cell growth, proliferation, and survival in cancer cells. The acrylamide moiety suggests a potential for covalent binding to the target protein, a common mechanism for irreversible EGFR inhibitors.

### **Signaling Pathway Context**

The Epidermal Growth Factor Receptor (EGFR) is a key transmembrane receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF, TGF-α), initiates a cascade of intracellular signaling events. These pathways, including the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways, are fundamental for normal cellular processes. In many cancers, EGFR is overexpressed or mutated, leading to aberrant signaling and uncontrolled cell proliferation. EGFR inhibitors like **Egfr-IN-33** aim to block these oncogenic signals.









Click to download full resolution via product page



To cite this document: BenchChem. [In-Depth Technical Guide to Egfr-IN-33 (Compound 13) of Patent WO2021185348A1]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12427809#egfr-in-33-patent-wo2021185348a1-details]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com